2-Chloro-4-nitropyridine-N-oxide
Overview
Description
2-Chloro-4-nitropyridine-N-oxide is an organic compound with the molecular formula C5H3ClN2O3 and a molecular weight of 174.54 g/mol . It is a crystalline solid that can appear in colors ranging from light orange to yellow to green . This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 2-Chloro-4-nitropyridine-N-oxide typically involves the nitration of pyridine followed by chlorination. One common method includes reacting pyridine with nitric acid to form nitropyridine, which is then treated with thionyl chloride to produce this compound . Another method involves using 2-chloropyridine as a starting material, which is oxidized using meta-chloroperbenzoic acid, followed by nitration with a mixture of concentrated nitric acid and sulfuric acid .
Chemical Reactions Analysis
2-Chloro-4-nitropyridine-N-oxide undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert it into amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen bromide, hydrogen chloride, and various reducing agents . Major products formed from these reactions include 2-chloro-4-aminopyridine and other substituted pyridines .
Scientific Research Applications
2-Chloro-4-nitropyridine-N-oxide is used in a variety of scientific research applications:
Biology: It is used in the study of enzyme assays and the synthesis of aminoheterocyclic analogs.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of high-energy explosives, rocket fuels, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitropyridine-N-oxide involves its strong oxidizing properties, which allow it to participate in various chemical reactions. It interacts with molecular targets through oxidation and substitution reactions, affecting different pathways depending on the specific application .
Comparison with Similar Compounds
2-Chloro-4-nitropyridine-N-oxide can be compared with other similar compounds, such as:
2-Chloro-4-nitropyridine: Similar in structure but lacks the N-oxide group.
4-Nitro-2-methylpyridine N-oxide: Another nitropyridine derivative with a methyl group instead of a chlorine atom.
5-Chloro-2-nitropyridine: An isomer with the nitro group in a different position.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
2-chloro-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTCMHHKDOVZDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162675 | |
Record name | 2-Chloro-4-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14432-16-7 | |
Record name | 2-Chloro-4-nitropyridine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14432-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 14432-16-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-nitropyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Chloro-4-nitropyridine 1-oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE5ASN4WNE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-chloro-4-nitropyridine N-oxide?
A1: 2-Chloro-4-nitropyridine N-oxide (systematic name: 2-chloro-4-nitropyridin-1-ium-1-olate) exhibits a planar structure. The nitro group attached to the pyridine ring lies almost coplanar with the ring, showing a minimal twist angle of 6.48° []. This structural information is derived from crystallographic analysis.
Q2: What is the primary use of 2-chloro-4-nitropyridine N-oxide as described in the research?
A2: The research highlights the role of 2-chloro-4-nitropyridine N-oxide as a key intermediate in the synthesis of 4-amino-2-chloropyridine []. This synthesis involves a three-step process: oxidation of 2-chloropyridine, nitration to form 2-chloro-4-nitropyridine N-oxide, and finally, reduction to yield the desired 4-amino-2-chloropyridine.
Q3: How does the molecular packing of 2-chloro-4-nitropyridine N-oxide influence its interactions?
A3: The molecules of 2-chloro-4-nitropyridine N-oxide arrange themselves in a herringbone pattern within the crystal lattice, primarily extending along the b-axis []. Interestingly, there is no evidence of strong intermolecular interactions like hydrogen bonding or π-π stacking within this arrangement.
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